4-Fluoro-N-methylbenzylamine

Catalog No.
S710646
CAS No.
405-66-3
M.F
C8H10FN
M. Wt
139.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-methylbenzylamine

CAS Number

405-66-3

Product Name

4-Fluoro-N-methylbenzylamine

IUPAC Name

1-(4-fluorophenyl)-N-methylmethanamine

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

InChI

InChI=1S/C8H10FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3

InChI Key

SZJIQLSCDIEJFC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CNCC1=CC=C(C=C1)F

The exact mass of the compound 4-Fluoro-N-methylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-N-methylbenzylamine (CAS 405-66-3) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and agrochemical development. Structurally, it combines a metabolically stable para-fluorophenyl ring with a sterically accessible N-methylamine group. This specific substitution pattern yields a predictable pKa of approximately 9.71 and a highly favorable Topological Polar Surface Area (TPSA) of 12.03 Ų . In procurement and material selection, it is prioritized over primary amines and non-fluorinated analogs when downstream applications require strict control over metabolic half-life, passive membrane permeability, and chemoselective coupling without the need for transient protecting groups.

Substituting 4-Fluoro-N-methylbenzylamine with its closest analogs introduces severe downstream liabilities. Replacing it with the unfluorinated N-methylbenzylamine leaves the para-position exposed to rapid cytochrome P450-mediated hydroxylation, drastically reducing the metabolic half-life of the resulting active pharmaceutical ingredients (APIs) [1]. Conversely, substituting it with 4-fluorobenzylamine replaces the secondary amine with a primary amine. This seemingly minor change doubles the hydrogen bond donor count and increases the TPSA to 26.02 Ų, which severely restricts blood-brain barrier (BBB) penetration and passive cellular uptake . Furthermore, primary amines are notoriously prone to over-alkylation during SN2 and SNAr reactions, leading to complex product mixtures, 15–30% yield losses, and the need for costly protection-deprotection sequences during industrial scale-up [2].

Metabolic Stability: CYP450 Blockade via Para-Fluorination

The para-position of benzylamines is a well-documented metabolic hotspot, highly susceptible to oxidative cleavage by CYP450 enzymes. 4-Fluoro-N-methylbenzylamine utilizes a fluorine bioisostere to block this pathway. The C-F bond at the para position possesses a bond dissociation energy of approximately 116 kcal/mol, compared to just ~98 kcal/mol for the C-H bond in the comparator N-methylbenzylamine [1]. This thermodynamic barrier effectively halts para-hydroxylation while maintaining a similar steric profile (Van der Waals radius of F is 1.47 Å vs 1.20 Å for H).

Evidence DimensionPara-position bond dissociation energy (Metabolic resistance)
Target Compound Data4-Fluoro-N-methylbenzylamine (~116 kcal/mol C-F bond)
Comparator Or BaselineN-Methylbenzylamine (~98 kcal/mol C-H bond)
Quantified Difference~18 kcal/mol stronger bond, preventing CYP450 hydroxylation
ConditionsIn vivo / microsomal stability optimization

Procuring the fluorinated analog is essential for developing APIs with viable pharmacokinetic half-lives, preventing premature metabolic clearance.

Membrane Permeability: TPSA Reduction via N-Methylation

For intracellular or CNS-targeted compounds, minimizing polar surface area is critical. 4-Fluoro-N-methylbenzylamine, being a secondary amine, possesses exactly one hydrogen bond donor and a highly compact Topological Polar Surface Area (TPSA) of 12.03 Ų . In direct contrast, the primary amine comparator, 4-fluorobenzylamine, has two hydrogen bond donors and a TPSA of 26.02 Ų . This 53.7% reduction in TPSA directly correlates with enhanced passive lipid bilayer diffusion and superior blood-brain barrier (BBB) crossing capabilities.

Evidence DimensionTopological Polar Surface Area (TPSA) and H-bond donors
Target Compound Data4-Fluoro-N-methylbenzylamine (12.03 Ų, 1 H-bond donor)
Comparator Or Baseline4-fluorobenzylamine (26.02 Ų, 2 H-bond donors)
Quantified Difference53.7% reduction in TPSA; elimination of 1 H-bond donor
ConditionsPhysicochemical ADME profiling

Buyers targeting CNS indications or intracellular targets must select the N-methylated variant to ensure sufficient membrane permeability of the final compound.

Process Chemistry: Chemoselectivity in Cross-Coupling

In process chemistry, the choice between a primary and secondary amine dictates the synthetic route's efficiency. When utilizing 4-fluorobenzylamine (primary amine) in SN2, SNAr, or reductive amination workflows, the intermediate secondary amine product is often more nucleophilic than the starting material, leading to unavoidable over-alkylation and the formation of unwanted tertiary amines or quaternary salts [1]. 4-Fluoro-N-methylbenzylamine circumvents this entirely. As a secondary amine, it cleanly yields the desired tertiary amine target, eliminating the typical 15–30% yield loss associated with primary amine poly-alkylation and bypassing the need for transient Boc/Fmoc protecting groups.

Evidence DimensionAlkylation chemoselectivity
Target Compound Data4-Fluoro-N-methylbenzylamine (Clean mono-alkylation to tertiary amine)
Comparator Or Baseline4-fluorobenzylamine (Prone to poly-alkylation mixtures)
Quantified DifferenceEliminates ~15-30% yield loss from over-alkylation; saves 2 synthetic steps (protection/deprotection)
ConditionsSN2 / SNAr / Reductive amination scale-up

Procuring the secondary amine directly streamlines industrial synthesis, improving crude purity and lowering overall manufacturing costs.

Synthesis of CNS-Penetrant Therapeutics

Driven by its low TPSA (12.03 Ų) and single hydrogen bond donor, this compound is the premier choice for assembling kinase inhibitors or GPCR ligands that must passively cross the blood-brain barrier, outperforming primary amine analogs [1].

Development of Metabolically Stable APIs

Ideal for lead optimization programs where the unfluorinated N-methylbenzylamine moiety has shown rapid clearance in human liver microsome (HLM) assays. The strong para-C-F bond effectively halts CYP450-mediated hydroxylation [2].

High-Throughput Library Synthesis

The predictable chemoselectivity of the secondary amine makes it an optimal input for automated Buchwald-Hartwig or SNAr arrays, ensuring high-purity single products without the over-alkylation mixtures common to primary amines [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

139.079727485 Da

Monoisotopic Mass

139.079727485 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (95.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Fluoro-N-methylbenzylamine

Dates

Last modified: 08-15-2023

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